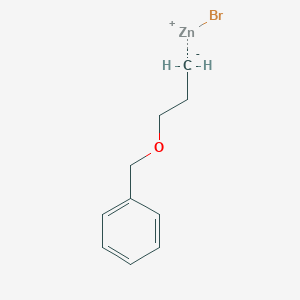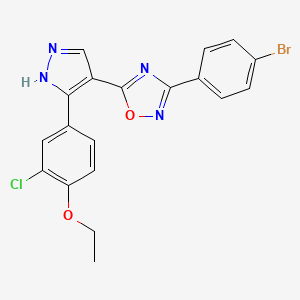
3-Nitro-4-((3-(trifluoromethyl)phenyl)sulfanyl)benzenecarbaldehydeo-methyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-methoxy[(3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)methylidene]amine is a complex organic compound characterized by its unique structural features This compound contains a methoxy group, a nitro group, a trifluoromethyl group, and a sulfanyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methoxy[(3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)methylidene]amine typically involves multi-step organic reactions. One common route includes the following steps:
Nitration: Introduction of the nitro group to the phenyl ring using a nitrating agent such as nitric acid.
Sulfurization: Addition of the sulfanyl group through a reaction with a sulfur-containing reagent.
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Trifluoromethylation: Incorporation of the trifluoromethyl group using a trifluoromethylating agent.
Condensation: Formation of the final compound through a condensation reaction involving the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-methoxy[(3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)methylidene]amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
(E)-methoxy[(3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)methylidene]amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-methoxy[(3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)methylidene]amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The sulfanyl group may form covalent bonds with target proteins, modulating their activity.
Propriétés
Formule moléculaire |
C15H11F3N2O3S |
|---|---|
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
(Z)-N-methoxy-1-[3-nitro-4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]methanimine |
InChI |
InChI=1S/C15H11F3N2O3S/c1-23-19-9-10-5-6-14(13(7-10)20(21)22)24-12-4-2-3-11(8-12)15(16,17)18/h2-9H,1H3/b19-9- |
Clé InChI |
ZQKKRHAHLIIAMC-OCKHKDLRSA-N |
SMILES isomérique |
CO/N=C\C1=CC(=C(C=C1)SC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
SMILES canonique |
CON=CC1=CC(=C(C=C1)SC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B14110655.png)
![5-(4-methylbenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110673.png)
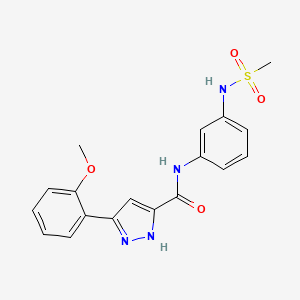
![4-[(3-bromobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14110687.png)
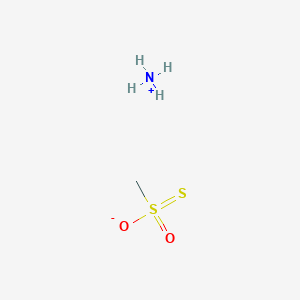
![4-[2-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethyl]benzenesulfonamide](/img/structure/B14110696.png)
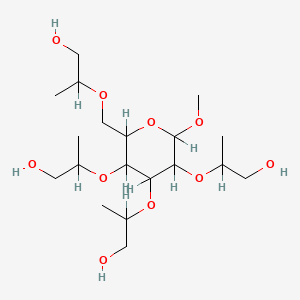
![[1,1'-Biphenyl]-2-carboxylicacid, 2'-chloro-4'-nitro-](/img/structure/B14110709.png)
![(S)-1-(4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-1-oxopropan-2-yl acetate](/img/structure/B14110720.png)
